molecular formula C10H21ClN2O2 B1378428 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride CAS No. 1394040-42-6

4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride

Cat. No.: B1378428
CAS No.: 1394040-42-6
M. Wt: 236.74 g/mol
InChI Key: BOYATIXIXSQJHW-UHFFFAOYSA-N
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Description

4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride is a chemical compound with the molecular formula C10H20N2O2.2ClH. It is known for its unique structure, which includes a morpholine ring and a pyrrolidine ring connected by an ethyl linker. This compound is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethyl linker or other substituents on the rings.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride involves the reaction of morpholine with 3-pyrrolidinol followed by the addition of ethylene oxide. The resulting product is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Morpholine", "3-Pyrrolidinol", "Ethylene oxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Morpholine is reacted with 3-pyrrolidinol in the presence of a catalyst to form 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine.", "Step 2: Ethylene oxide is added to the reaction mixture and heated to form 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine ethylene oxide adduct.", "Step 3: The adduct is then treated with hydrochloric acid to form 4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride." ] }

CAS No.

1394040-42-6

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

4-(2-pyrrolidin-3-yloxyethyl)morpholine;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-2-11-9-10(1)14-8-5-12-3-6-13-7-4-12;/h10-11H,1-9H2;1H

InChI Key

BOYATIXIXSQJHW-UHFFFAOYSA-N

SMILES

C1CNCC1OCCN2CCOCC2.Cl.Cl

Canonical SMILES

C1CNCC1OCCN2CCOCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride
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4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride
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4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride
Reactant of Route 6
4-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride

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